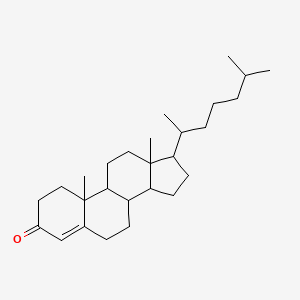

4-Cholesten-3-one

Übersicht

Beschreibung

Cholestenon, auch bekannt als 4-Cholesten-3-on, ist ein Metabolit von Cholesterin. Es wird durch die enzymatische Oxidation von Cholesterin gebildet und ist für seine Rolle in verschiedenen biologischen Prozessen bekannt. Cholestenon ist ein schwer abbaubarer Metabolit, der zelluläre Funktionen und Membraneigenschaften beeinflussen kann .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Cholestenon wird hauptsächlich durch die enzymatische Oxidation von Cholesterin synthetisiert. Das Enzym Cholesterinoxidase katalysiert die Oxidation von Cholesterin zu Cholestenon. Diese Reaktion findet typischerweise unter milden Bedingungen statt, wobei Sauerstoff als Oxidationsmittel dient .

Industrielle Produktionsverfahren

Die industrielle Produktion von Cholestenon beinhaltet die mikrobielle Umwandlung von Cholesterin. Bakterien wie Nocardioides simplex werden zur Produktion von Cholesterinoxidase verwendet, die dann die Umwandlung von Cholesterin zu Cholestenon katalysiert. Diese Methode wird aufgrund ihrer hohen Regio- und Stereoselektivität bevorzugt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cholestenon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Cholestenon kann weiter oxidiert werden, um andere Metaboliten zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen zurück zu Cholesterin reduziert werden.

Substitution: Cholestenon kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart starker Nukleophile.

Häufige Reagenzien und Bedingungen

Oxidation: Sauerstoff und Cholesterinoxidase werden üblicherweise verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid können eingesetzt werden.

Substitution: Starke Nukleophile wie Natriummethoxid können Substitutionsreaktionen erleichtern.

Hauptprodukte, die gebildet werden

Oxidation: Weiter oxidierte Metaboliten von Cholestenon.

Reduktion: Cholesterin.

Substitution: Verschiedene substituierte Cholestenonderivate.

Wissenschaftliche Forschungsanwendungen

Cancer Research Applications

4-Cholesten-3-one has shown significant promise in oncology, particularly in the treatment of breast cancer. Research indicates that it can alter lipid metabolism and inhibit cancer cell growth.

Combination Therapy

In combination with docetaxel, a common chemotherapeutic agent, this compound exhibited enhanced anti-cancer effects. The combination resulted in a more pronounced reduction in cell viability and migration compared to either treatment alone . This synergistic effect suggests that this compound could be a valuable adjunct in chemotherapy regimens.

Case Studies

A notable study highlighted the use of this compound in lung adenocarcinoma, where low doses significantly suppressed cell migration and invasion . The findings suggest its potential as a therapeutic agent not only for breast cancer but also for other malignancies.

Metabolic Disorders

Beyond oncology, this compound plays a role in metabolic health, particularly concerning bile acid synthesis and cholesterol metabolism.

Bile Acid Metabolism

As an intermediary in bile acid synthesis, 7α-hydroxy-4-cholesten-3-one (a derivative) is used as a biomarker for liver function and cholesterol metabolism . Elevated levels of this compound can indicate impaired bile acid synthesis, which is relevant in conditions like cerebrotendinous xanthomatosis .

Implications for Irritable Bowel Syndrome

Recent research has explored the relationship between this compound levels and irritable bowel syndrome (IBS). Elevated levels were associated with altered gastrointestinal function, suggesting a potential diagnostic role for this compound in assessing IBS severity .

Data Summary

Wirkmechanismus

Cholestenone exerts its effects by interacting with cellular membranes and enzymes. It reduces membrane order and undergoes faster flip-flop and desorption from membranes compared to cholesterol. This can lead to long-term functional effects in cells, such as inhibited cell migration during wound healing . Additionally, cholestenone inhibits the biosynthesis of cell wall components in Helicobacter pylori, thereby exhibiting antibiotic properties .

Vergleich Mit ähnlichen Verbindungen

Cholestenon ähnelt anderen Cholesterinmetaboliten, hat aber einzigartige Eigenschaften:

Cholesterin: Cholestenon wird leichter aus Membranen desorbiert und hat einen anderen Einfluss auf die Membranordnung.

Sitosterol: Obwohl beides Sterole sind, hat Cholestenon unterschiedliche biologische Aktivitäten und wird in verschiedenen Anwendungen eingesetzt.

Dehydroepiandrosteron (DHEA): Cholestenon und DHEA sind beide an der Steroidbiosynthese beteiligt, haben aber unterschiedliche Rollen und Wirkungen

Schlussfolgerung

Cholestenon ist ein bedeutender Cholesterinmetabolit mit vielfältigen Anwendungen in Chemie, Biologie, Medizin und Industrie. Seine einzigartigen Eigenschaften und Interaktionen mit zellulären Komponenten machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und industrielle Nutzung.

Biologische Aktivität

4-Cholesten-3-one, a sterol metabolite, has garnered attention for its diverse biological activities, particularly in the context of cancer research and lipid metabolism. This article synthesizes recent findings on the biological activity of this compound, focusing on its antitumor properties, effects on lipid metabolism, and implications for treatment strategies.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor effects, particularly against breast cancer and lung adenocarcinoma.

Breast Cancer Studies:

- A study found that treatment with this compound decreased the viability of breast cancer cell lines MCF-7 and MDA-MB-231. It was observed that this compound alters lipid metabolism through LXR (liver X receptor) pathways. Specifically, it reduced the mRNA expression of enzymes involved in lipogenesis such as ACC1, FASN, SCD1, and HMGCR while increasing the expression of cholesterol efflux transporters ABCG1 and ABCA1 .

- The compound also disrupted membrane rafts, which are crucial for cell signaling and migration, thereby inhibiting cancer cell migration .

Lung Adenocarcinoma Studies:

3. In lung adenocarcinoma models, low doses of this compound significantly inhibited cell migration and invasion. This effect was linked to increased reactive oxygen species (ROS) generation, which activated AMPKα1 and influenced autophagy processes. The study indicated that this compound promotes the translocation of HMGB1 and HIF1α, key players in cancer metastasis .

The mechanisms through which this compound exerts its biological activity are multifaceted:

- Lipid Metabolism Regulation: By modulating LXR-dependent pathways, this compound influences lipid metabolism in cancer cells. This regulation leads to decreased lipogenesis and altered cholesterol homeostasis .

- Induction of Autophagy: The compound has been shown to induce autophagy in cancer cells, which can lead to apoptosis via the downregulation of anti-apoptotic proteins like Bcl-2 .

Case Studies

A notable case study involved monitoring the levels of 7α-hydroxy-4-cholesten-3-one in patients with cerebrotendinous xanthomatosis during therapy. This study highlighted the clinical relevance of cholestenone derivatives in metabolic disorders and their potential therapeutic implications .

Research Findings Summary

Eigenschaften

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOXRYYXRWJDKP-GYKMGIIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872379 | |

| Record name | Cholest-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cholestenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000921 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

601-57-0 | |

| Record name | Cholest-4-en-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=601-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-4-en-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-4-en-3-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-4-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T94NHD99C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cholestenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000921 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

79 - 82 °C | |

| Record name | Cholestenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000921 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.